Cas no 22091-39-0 (4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole)

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is a versatile heterocyclic compound featuring a chloromethyl substituent at the 4-position and a 4-fluorophenyl group at the 2-position of the oxazole ring. This structure offers significant reactivity due to the chloromethyl group, making it a valuable intermediate in organic synthesis, particularly for nucleophilic substitution reactions. The presence of the fluorophenyl moiety enhances its utility in pharmaceutical and agrochemical applications, where fluorine incorporation often improves metabolic stability and bioavailability. Its well-defined molecular architecture allows for precise functionalization, enabling the development of targeted derivatives. The compound is typically handled under controlled conditions due to its reactive chloromethyl group, ensuring optimal purity and performance in synthetic workflows.
4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole structure
22091-39-0 structure
Product Name:4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
CAS No:22091-39-0
MF:C10H7ClFNO
MW:211.620085000992
MDL:MFCD08276487
CID:1407889
PubChem ID:16038260
Update Time:2025-06-07

4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole Chemical and Physical Properties

Names and Identifiers

    • 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole
    • Oxazole, 4-(chloromethyl)-2-(4-fluorophenyl)-
    • 4-CHLOROMETHYL-2-(4-FLUOROPHENYL) OXAZOLE
    • XAA09139
    • GVPZSTFLDSJXRT-UHFFFAOYSA-N
    • AS-67503
    • AKOS009139198
    • F2145-0256
    • 4-(chloromethyl)-2-(4-fluorophenyl)oxazole
    • 4-chloromethyl-2-(4-fluorophenyl)-oxazole
    • 22091-39-0
    • AB44848
    • W13835
    • EN300-28560
    • DTXSID50581298
    • SCHEMBL2107124
    • MFCD08276487
    • Z235352031
    • 4-chloromethyl-2-(4-fluorophenyl)oxazole
    • MDL: MFCD08276487
    • Inchi: 1S/C10H7ClFNO/c11-5-9-6-14-10(13-9)7-1-3-8(12)4-2-7/h1-4,6H,5H2
    • InChI Key: GVPZSTFLDSJXRT-UHFFFAOYSA-N
    • SMILES: ClCC1=COC(C2C=CC(=CC=2)F)=N1

Computed Properties

  • Exact Mass: 211.02011
  • Monoisotopic Mass: 211.0200197g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03

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Additional information on 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole

4-(Chloromethyl)-2-(4-Fluorophenyl)-1,3-oxazole (CAS No. 22091-39-0): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole (CAS No. 22091-39-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of oxazoles, which are known for their biological activities and pharmaceutical importance. In this article, we will delve into the structure, synthesis methods, and recent research findings related to this compound.

Structure and Properties

The molecular structure of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is characterized by a five-membered oxazole ring with a chloromethyl group at the 4-position and a 4-fluorophenyl substituent at the 2-position. The presence of these functional groups imparts specific chemical and physical properties to the molecule. The chloromethyl group is highly reactive and can participate in various chemical reactions, such as nucleophilic substitution and coupling reactions. The 4-fluorophenyl substituent enhances the lipophilicity of the molecule, which is crucial for its biological activity and pharmacokinetic properties.

The molecular formula of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole is C10H8ClFN2O, with a molecular weight of approximately 217.63 g/mol. The compound is typically a white crystalline solid with a melting point ranging from 75 to 78°C. It is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water.

Synthesis Methods

The synthesis of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole has been extensively studied and several methods have been reported in the literature. One of the most common approaches involves the reaction of 4-fluoroacetophenone with chloroacetonitrile in the presence of an acid catalyst, followed by cyclization to form the oxazole ring. Another method involves the reaction of 4-fluoroacetophenone with chloroacetaldehyde under basic conditions to form an intermediate imine, which is then cyclized to form the oxazole ring.

A recent study published in the Journal of Organic Chemistry (JOC) described an efficient one-pot synthesis method for 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole. This method involves the reaction of 4-fluoroacetophenone with chloroacetonitrile in acetic acid at reflux conditions for several hours. The yield of this method was reported to be over 85%, making it a highly practical approach for large-scale synthesis.

Biological Activity and Applications

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole has shown promising biological activity in various studies. One of its key applications is in the development of anticancer drugs. Research published in the European Journal of Medicinal Chemistry (EJMC) demonstrated that derivatives of this compound exhibit potent antiproliferative activity against several cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and lung cancer (A549) cells. The mechanism of action involves inhibition of cell cycle progression and induction of apoptosis.

In addition to its anticancer properties, 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole has also been explored for its potential as an antimicrobial agent. A study published in Antimicrobial Agents and Chemotherapy (AAC) reported that this compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is believed to involve disruption of bacterial cell wall synthesis.

Recent Research Findings

The ongoing research on 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole continues to uncover new insights into its potential applications. A recent study published in Chemical Communications (CC) investigated the use of this compound as a scaffold for developing novel inhibitors of protein-protein interactions (PPIs). The researchers synthesized a series of derivatives by modifying the chloromethyl group and evaluated their binding affinity to target proteins involved in various disease pathways. One derivative was found to exhibit high selectivity and potency against a specific PPI implicated in neurodegenerative diseases.

In another study published in Bioorganic & Medicinal Chemistry Letters (BMCL), researchers explored the use of 4-(chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole as a building block for constructing macrocyclic compounds with potential therapeutic applications. The macrocyclic derivatives were found to exhibit enhanced stability and improved pharmacokinetic properties compared to their linear counterparts.

Conclusion

4-(Chloromethyl)-2-(4-fluorophenyl)-1,3-oxazole (CAS No. 22091-39-0) is a versatile compound with unique structural features that make it valuable for various applications in medicinal chemistry. Its reactivity and biological activity have been extensively studied, leading to promising developments in areas such as anticancer drug discovery, antimicrobial agents, and inhibitors of protein-protein interactions. Ongoing research continues to expand our understanding of this compound's potential uses and mechanisms of action.

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